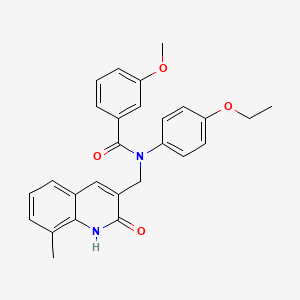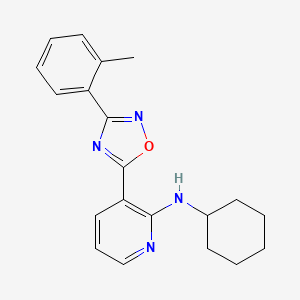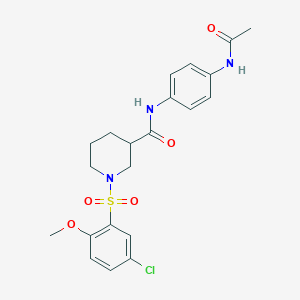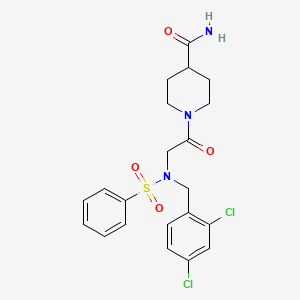
N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOH, is a chemical compound that has been studied for its potential use in scientific research. FTOH is a member of the oxadiazole family of compounds, which have been shown to have various biological activities.
作用机制
N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide exerts its biological effects by modulating the activity of certain enzymes and receptors. Specifically, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can lead to changes in gene expression that can have a therapeutic effect.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the activity of the proteasome, which is a cellular complex that plays a role in the degradation of proteins.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide for use in lab experiments is its ability to selectively inhibit HDAC activity. This can be useful for studying the role of specific genes in various biological processes. However, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations as well. For example, it has been shown to have low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in the development of N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide analogs with improved solubility and bioavailability. Another area of interest is in the study of N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's effects on other cellular processes, such as autophagy and apoptosis. Additionally, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may have potential as a therapeutic agent for a variety of diseases, and further research in this area is warranted.
Conclusion
In conclusion, N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have a number of biological activities, including HDAC inhibition and PPARγ activation. While N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations, it has potential as a tool for studying specific genes and cellular processes, and may have therapeutic applications in the future.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 2-fluorobenzylamine with o-tolylacetonitrile, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by acylation of the resulting oxadiazole with propionyl chloride. The overall yield of N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is around 35%.
科学研究应用
N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain enzymes and receptors. One of the main areas of research for N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of cancer research, where it has been shown to have anti-cancer activity. N-(2-fluorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-2-3-7-13(12)18-21-17(24-22-18)11-10-16(23)20-15-9-5-4-8-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTDKUZMNYHGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7690554.png)

![4-(tert-butyl)-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690563.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7690580.png)


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690625.png)


